Cas no 80510-03-8 (Tris(1-pyrazolyl)methane)

Tris(1-pyrazolyl)methane is a tridentate ligand featuring a central methane group bonded to three pyrazolyl rings. Its rigid, tripodal structure enables strong coordination with transition metals, making it valuable in organometallic chemistry and catalysis. The ligand exhibits high stability and tunable steric and electronic properties, allowing for precise control over metal-ligand interactions. It is particularly useful in the synthesis of homogeneous catalysts, coordination polymers, and bioinorganic complexes. The compound’s versatility and robustness make it a preferred choice for researchers developing advanced materials and catalytic systems. Its well-defined geometry also facilitates studies on structure-activity relationships in metal-mediated processes.
Tris(1-pyrazolyl)methane structure
Tris(1-pyrazolyl)methane structure
商品名:Tris(1-pyrazolyl)methane
CAS番号:80510-03-8
MF:C10H10N6
メガワット:214.226600170135
MDL:MFCD00040255
CID:985722
PubChem ID:354333308

Tris(1-pyrazolyl)methane 化学的及び物理的性質

名前と識別子

    • tris(pyrazol-1-yl)methane
    • Tris(1-pyrazolyl)methane
    • 1-[di(pyrazol-1-yl)methyl]pyrazole
    • Tri-1-pyrazolylmethane
    • tri(1H-pyrazol-1-yl)methane
    • Tris(pyrazol-1-yl)methane, AldrichCPR
    • 1,1′,1′′-Methylidynetris[1H-pyrazole] (ACI)
    • Tris(1H-pyrazol-1-yl)methane
    • YSZC3059
    • T3026
    • T72958
    • Tri(1-pyrazolyl)methane
    • 80510-03-8
    • AS-83296
    • 1-[BIS(PYRAZOL-1-YL)METHYL]PYRAZOLE
    • DTXSID60412766
    • SY055229
    • 1-[bis(1H-pyrazol-1-yl)methyl]-1H-pyrazole
    • CS-0087114
    • tripyrazol-1-ylmethane
    • DB-056443
    • MFCD00040255
    • SCHEMBL737313
    • Tris(pyrazolyl)-methane
    • MDL: MFCD00040255
    • インチ: 1S/C10H10N6/c1-4-11-14(7-1)10(15-8-2-5-12-15)16-9-3-6-13-16/h1-10H
    • InChIKey: QOHVIMQQEFHOLE-UHFFFAOYSA-N
    • ほほえんだ: N1N(C(N2C=CC=N2)N2C=CC=N2)C=CC=1

計算された属性

  • せいみつぶんしりょう: 214.09700
  • どういたいしつりょう: 214.09669434g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 197
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.6
  • 互変異性体の数: 何もない
  • トポロジー分子極性表面積: 53.5
  • ひょうめんでんか: 0

じっけんとくせい

  • 色と性状: 未確定
  • ゆうかいてん: 102.0 to 106.0 deg-C
  • PSA: 53.46000
  • LogP: 0.82880
  • ようかいせい: 未確定

Tris(1-pyrazolyl)methane セキュリティ情報

Tris(1-pyrazolyl)methane 税関データ

  • 税関コード:2933199090
  • 税関データ:

    中国税関番号:

    2933199090

    概要:

    2933199090。他の構造上非縮合ピラゾール環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    2933199090。構造中に非縮合ピラゾール環(水素化の有無にかかわらず)を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Tris(1-pyrazolyl)methane 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y1252701-5g
TRIS(PYRAZOL-1-YL)METHANE
80510-03-8 98%
5g
$205 2024-06-06
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1157754-250mg
Tris(pyrazol-1-yl)methane
80510-03-8 98%
250mg
¥266.00 2024-07-28
abcr
AB131872-250 mg
Tris(pyrazol-1-yl)methane, 98%; .
80510-03-8 98%
250mg
€56.40 2023-05-10
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1157754-500mg
Tris(pyrazol-1-yl)methane
80510-03-8 98%
500mg
¥370.00 2024-07-28
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
T162444-200mg
Tris(1-pyrazolyl)methane
80510-03-8 >98.0%(GC)
200mg
¥219.00 2021-05-21
TRC
T886385-100mg
Tris(1-pyrazolyl)methane
80510-03-8
100mg
$ 80.00 2022-06-02
SHANG HAI XIAN DING Biotechnology Co., Ltd.
T3026-1g
Tris(1-pyrazolyl)methane
80510-03-8 98.0%(GC)
1g
¥950.0 2022-06-10
abcr
AB131872-1 g
Tris(pyrazol-1-yl)methane, 98%; .
80510-03-8 98%
1g
€142.00 2023-05-10
Cooke Chemical
BD0004356-1g
Tris(pyrazol-1-yl)methane
80510-03-8 98%
1g
RMB 596.00 2025-02-21
SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd.
601334-500mg
Tris(1-pyrazolyl)methane
80510-03-8 98%
500mg
¥500.0 2024-07-19

Tris(1-pyrazolyl)methane 合成方法

ごうせいかいろ 1

はんのうじょうけん
リファレンス
Flash vacuum pyrolysis of bis- and tris(pyrazol-1-yl)methane. A radical reaction
Perez, Jorge D.; et al, Tetrahedron, 1988, 44(20), 6429-34

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Tetrabutylammonium chloride Solvents: Water ;  72 h, reflux
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 12, cooled
リファレンス
Caged amino acids for visible-light photodelivery
Salierno, Marcelo; et al, European Journal of Inorganic Chemistry, 2008, (7), 1125-1128

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  20 min, rt; 5 h, rt → 90 °C
リファレンス
A Simple Route to Single-Scorpionate Nickel(II) Complexes with Minimum Steric Requirements
Desrochers, Patrick J.; et al, Inorganic Chemistry, 2009, 48(8), 3535-3541

ごうせいかいろ 4

はんのうじょうけん
リファレンス
Flash vacuum pyrolysis of bis- and tris(pyrazol-1-yl)methane. A radical reaction
Perez, Jorge D.; et al, Tetrahedron, 1988, 44(20), 6429-34

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide Solvents: Chloroform ;  rt → 60 °C; 7 h, 60 °C
リファレンス
Spin crossover in iron(II) complexes with tris(pyrazol-1-yl)methane
Shakirova, O. G.; et al, Russian Journal of Coordination Chemistry, 2010, 36(4), 275-283

Tris(1-pyrazolyl)methane Raw materials

Tris(1-pyrazolyl)methane Preparation Products

Tris(1-pyrazolyl)methane 関連文献

Tris(1-pyrazolyl)methaneに関する追加情報

Introduction to Tris(1-pyrazolyl)methane (CAS No. 80510-03-8)

Tris(1-pyrazolyl)methane, with the chemical formula C9H12N6, is a significant compound in the field of coordination chemistry and has garnered considerable attention due to its unique structural and functional properties. This compound is characterized by its tris(1-pyrazolyl)methane core, which consists of three pyrazole rings linked to a central methane group. The CAS number 80510-03-8 provides a unique identifier for this substance, facilitating its recognition and classification in scientific literature and industrial applications.

The tris(1-pyrazolyl)methane framework exhibits remarkable stability and versatility, making it a valuable ligand in coordination chemistry. Its ability to form stable complexes with various metal ions has been extensively studied, particularly in the development of catalysts and functional materials. The pyrazole rings in the structure are known for their nitrogen-rich environment, which can coordinate with metal centers through lone pair electrons, thereby facilitating the formation of stable coordination bonds.

Recent research has highlighted the applications of Tris(1-pyrazolyl)methane in the field of catalysis. For instance, studies have demonstrated its effectiveness as a ligand in transition metal-catalyzed reactions, such as cross-coupling reactions and hydrogenation processes. The compound's ability to stabilize metal centers while maintaining high catalytic activity has made it a subject of interest for industrial applications. Additionally, the tris(1-pyrazolyl)methane ligand has been explored in the development of homogeneous catalysts, which offer advantages such as easier recovery and reuse compared to heterogeneous catalysts.

In addition to its role in catalysis, Tris(1-pyrazolyl)methane has been investigated for its potential in material science. The compound's ability to form metal-organic frameworks (MOFs) has been particularly noteworthy. MOFs are porous materials that have been widely studied for their applications in gas storage, separation, and sensing. The use of tris(1-pyrazolyl)methane as a building block for MOFs has shown promise in creating materials with tailored porosity and surface properties. These properties make MOFs attractive for various applications, including carbon capture and hydrogen storage.

The synthesis of Tris(1-pyrazolyl)methane is another area where significant research has been conducted. Various synthetic routes have been developed to produce this compound with high yield and purity. One common method involves the condensation of 1-pyrazolylmagnesium bromide with formaldehyde under inert conditions. This reaction typically proceeds via a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product. Advances in synthetic methodologies have enabled researchers to optimize reaction conditions, improving both efficiency and scalability.

The chemical properties of Tris(1-pyrazolyl)methane make it a versatile compound for various applications beyond catalysis and material science. For example, its ability to form stable complexes with metal ions has been exploited in the development of luminescent materials. These materials have potential applications in sensors, light-emitting diodes (LEDs), and other optoelectronic devices. The luminescent properties of metal complexes derived from tris(1-pyrazolyl)methane are influenced by the nature of the metal center and the ligand environment, allowing for tunable emission characteristics.

Furthermore, the biological activity of Tris(1-pyrazolyl)methane has been explored in recent years. While not primarily known as a pharmaceutical compound, studies have suggested that certain derivatives of this molecule may exhibit biological effects. For instance, some research has indicated potential antimicrobial properties due to the presence of nitrogen-rich heterocycles in its structure. These findings open up avenues for further investigation into the biological applications of tris(1-pyrazolyl)methane and its derivatives.

The role of Tris(1-pyrazolyl)methane in computational chemistry is also worth mentioning. Its complex coordination chemistry makes it an excellent candidate for studying electronic structure and spectroscopy using computational methods. Such studies can provide valuable insights into the reactivity and function of metal complexes derived from this ligand. Computational approaches have enabled researchers to predict and understand the behavior of these complexes at a molecular level, contributing to advancements in both theoretical and experimental chemistry.

In conclusion, Tris(1-pyrazolyl)methane (CAS No. 80510-03-8) is a multifaceted compound with significant applications across various fields. Its unique structural features make it an effective ligand in coordination chemistry, particularly in catalysis and material science. The compound's ability to form stable complexes with metal ions has led to its use in developing advanced materials such as MOFs and luminescent materials. Additionally, its potential biological activity and role in computational chemistry highlight its versatility and importance in scientific research.

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